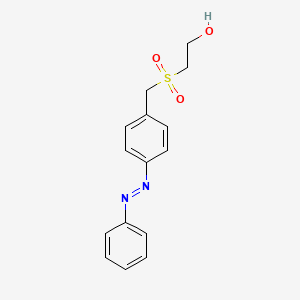
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is an organic compound with the molecular formula C15H16N2O3S. It is characterized by the presence of an azo group (-N=N-) linking two phenyl rings, a sulfonyl group (-SO2-), and a hydroxyl group (-OH) attached to an ethyl chain. This compound is known for its vibrant color properties due to the azo linkage, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol, to form the azo compound.
Sulfonylation: The resulting azo compound undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Ethanol Addition: Finally, the sulfonylated azo compound is reacted with ethanol under basic conditions to attach the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of colored polymers and materials.
Mécanisme D'action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds and interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound useful in biological and medicinal research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylazo)phenol: Lacks the sulfonyl and ethanol groups.
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)propane: Similar structure but with a propane chain instead of ethanol.
4-(Phenylazo)benzenesulfonic acid: Contains a sulfonic acid group instead of the ethanol moiety.
Uniqueness
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is unique due to the combination of its azo, sulfonyl, and ethanol groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
84712-97-0 |
|---|---|
Formule moléculaire |
C15H16N2O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethanol |
InChI |
InChI=1S/C15H16N2O3S/c18-10-11-21(19,20)12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Clé InChI |
SPHUPSSBTALAES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CS(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


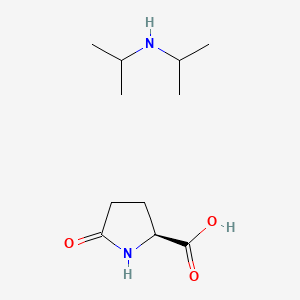
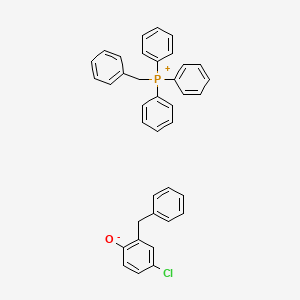
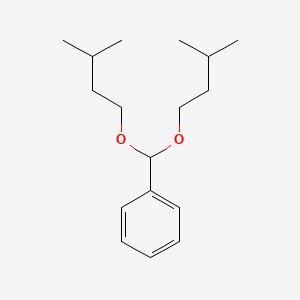
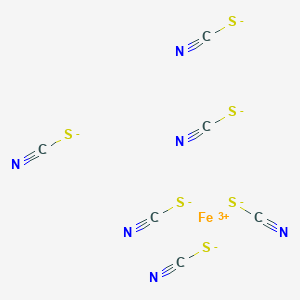


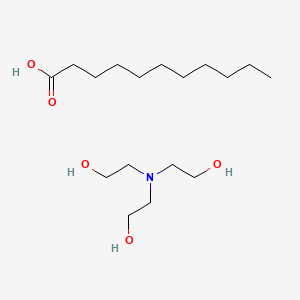
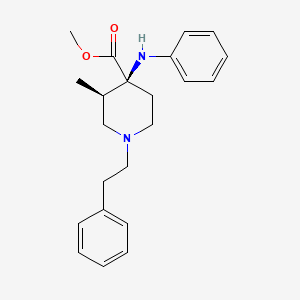
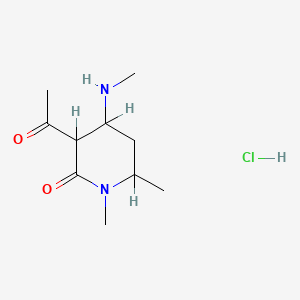

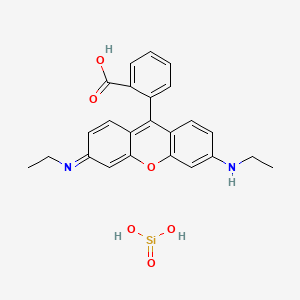
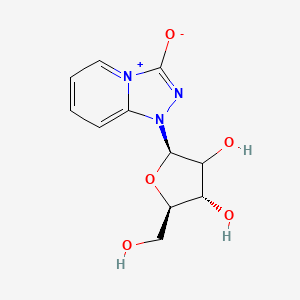
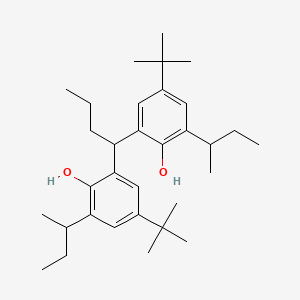
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
